4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
The compound “4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains a tetrazole group, which is a ring consisting of four nitrogen atoms and one carbon atom . The presence of a methoxyphenyl group suggests that the compound might have some aromatic properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring would provide a basic structure, with the tetrazole and methoxyphenyl groups likely attached at different positions on the ring . The exact structure would depend on the specific synthesis process used .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the tetrazole group, which is known to be a reactive moiety in chemical reactions . The piperazine ring could also participate in reactions, particularly if it is substituted with other functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the polar sulfonamide group could influence the compound’s solubility in water .Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) introduced new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base for potential photodynamic therapy (PDT) applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in PDT. The study underscores the compound's remarkable potential in medical applications, especially in oncology, due to its effective photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).
Environmental Degradation of Sulfonamides
Ricken et al. (2013) investigated the microbial degradation of sulfonamide antibiotics, revealing a novel pathway initiated by ipso-hydroxylation followed by the fragmentation of the parent compound. This study highlights the environmental persistence of sulfonamides and the potential problems they pose in promoting antibiotic resistance. The findings suggest the importance of understanding sulfonamide degradation mechanisms to mitigate environmental impacts (Ricken et al., 2013).
Enzyme Inhibition Studies
Scudiero et al. (1988) evaluated the use of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity, showcasing the compound's potential in cellular pharmacology and biology research. This study reflects the compound's utility in developing assays for drug effects on cell growth, providing valuable insights into its biochemical applications (Scudiero et al., 1988).
Bioactivities of Pyrazoline Benzensulfonamides
Ozgun et al. (2019) synthesized pyrazoline benzensulfonamides and evaluated their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. This study illustrates the compound's potential in designing new inhibitors with potent activity for multiple bioactivities, demonstrating its relevance in medicinal chemistry and enzyme inhibition research (Ozgun et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-N,N-dimethylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O3S/c1-19(2)26(23,24)21-10-8-20(9-11-21)12-15-16-17-18-22(15)13-4-6-14(25-3)7-5-13/h4-7H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTDNPGXSOABQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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